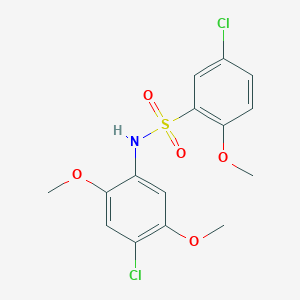
N-cyclohexyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been proposed that it may act through various pathways such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular components. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the Wnt/β-catenin signaling pathway, which plays a role in cancer development.
Biochemical and Physiological Effects:
N-cyclohexyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, to reduce the production of inflammatory cytokines, and to inhibit the replication of viruses. It has also been found to have insecticidal and herbicidal activities by disrupting the nervous system and the photosynthetic process of target organisms.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, it also has some limitations. Its solubility in water is limited, which may affect its bioavailability and toxicity. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or cellular components.
Zukünftige Richtungen
There are several future directions for the scientific research on N-cyclohexyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One direction is to further investigate its anticancer activity and to identify its molecular targets and signaling pathways. Another direction is to explore its potential as an antiviral agent against emerging viruses such as SARS-CoV-2. In addition, its insecticidal and herbicidal activities can be further optimized for agricultural applications. Finally, its optical and electronic properties can be studied for potential applications in material science.
Synthesemethoden
The synthesis of N-cyclohexyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be achieved by the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature under stirring. The product is obtained after purification by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been investigated for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been studied for its anticancer, anti-inflammatory, and antiviral activities. In agriculture, it has been evaluated for its insecticidal and herbicidal properties. In material science, it has been explored for its optical and electronic properties.
Eigenschaften
Produktname |
N-cyclohexyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
|---|---|
Molekularformel |
C17H19NO4 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
N-cyclohexyl-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H19NO4/c1-21-14-9-5-6-11-10-13(17(20)22-15(11)14)16(19)18-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,18,19) |
InChI-Schlüssel |
CWWKHVSRXONASX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3CCCCC3 |
Kanonische SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B288788.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)





![6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B288812.png)
![1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B288816.png)
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288819.png)
![4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B288820.png)
![3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B288832.png)